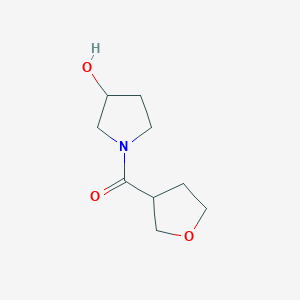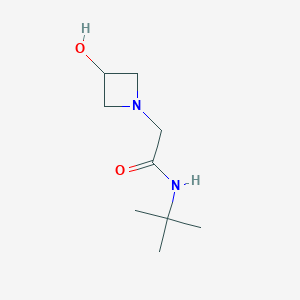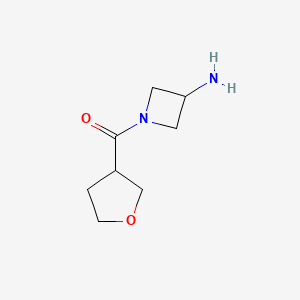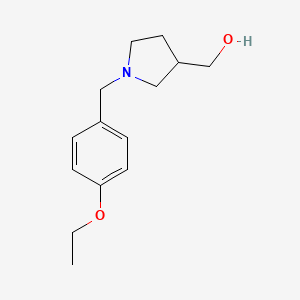![molecular formula C9H11N3OS B1488853 3-(2-アミノエチル)-2-メチルチエノ[2,3-d]ピリミジン-4(3H)-オン CAS No. 2092797-68-5](/img/structure/B1488853.png)
3-(2-アミノエチル)-2-メチルチエノ[2,3-d]ピリミジン-4(3H)-オン
説明
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核薬
チエノ[2,3-d]ピリミジン-4(3H)-オン誘導体は、抗結核薬としての可能性を探求されてきました . これらの化合物は、H37RaやBCGを含む結核菌株に対して顕著な活性を示しています。これらの化合物の非細胞毒性という性質は、結核治療薬としてさらに開発を進める上で有望な候補となっています。
上皮成長因子受容体(EGFR)阻害
一連のチエノ[2,3-d]ピリミジン誘導体は、EGFRを阻害する能力について合成され、特性評価されています . EGFRは癌治療における重要な標的であり、これらの化合物は、特にヒト肺癌細胞株A549に対して強力な抗腫瘍活性を示しています。
シトクロムbdオキシダーゼ阻害
この化合物は、結核菌のエネルギー代謝に関与する酵素であるシトクロムbdオキシダーゼに対する阻害効果について調査されてきました . この研究は、結核菌のエネルギー代謝を標的とする新しい治療戦略につながる可能性があります。
生化学的研究
生化学研究において、チエノ[2,3-d]ピリミジン-4(3H)-オン誘導体は、さまざまな生物学的プロセスを研究するための化学プローブとして使用されています . さまざまな酵素や受容体との相互作用は、疾患のメカニズムを解明し、新しい薬剤の開発に役立ちます。
薬理学的研究
これらの化合物は、その多様な生物活性のために、薬理学的研究において貴重なツールとなっています。 これらの化合物は、さまざまな疾患の治療に潜在的な用途を持つ新しい薬理学的薬剤の開発の基礎となっています .
有機合成
有機化学において、チエノ[2,3-d]ピリミジン-4(3H)-オン誘導体の合成は、革新的なアプローチと方法論を伴います . これらの化合物は、その生物活性だけでなく、合成技術と戦略の進歩にも重要です。
化学工学
この化合物の合成と特性評価には、複雑な化学工学プロセスが伴います . これらのプロセスの最適化は、医薬品の大規模生産と品質管理にとって重要です。
材料科学
この特定の化合物では材料科学における直接的な用途は明示的に記載されていませんが、関連するチエノ[2,3-d]ピリミジン誘導体は、新しい材料の開発において関連する可能性のある電子特性と構造特性についてしばしば研究されています .
作用機序
Target of Action
The primary target of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to ATP depletion, which is detrimental to the survival of the bacteria .
Pharmacokinetics
Its antimycobacterial activity suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the action of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is the death of Mycobacterium tuberculosis due to ATP depletion . This compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Action Environment
The action of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the potency of this compound
生化学分析
Biochemical Properties
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit notable antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . The compound interacts with enzymes involved in the bacterial cell wall synthesis, inhibiting their function and leading to the disruption of bacterial growth. Additionally, it has shown non-cytotoxic properties against several cell lines, indicating its potential as a therapeutic agent .
Cellular Effects
The effects of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one on cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its role in modulating cellular metabolism and promoting apoptosis . Furthermore, it affects the expression of genes involved in cell cycle regulation, thereby impacting cellular proliferation and survival .
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of key enzymes involved in cellular processes, such as cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death. The compound also influences gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it can induce sustained changes in cellular metabolism and gene expression, leading to prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the levels of key metabolites, influencing cellular energy production and biosynthetic processes . Its interaction with metabolic enzymes can lead to alterations in metabolic pathways, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Targeting signals and post-translational modifications guide its localization, ensuring that it reaches the appropriate sites of action within the cell .
特性
IUPAC Name |
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-6-11-8-7(2-5-14-8)9(13)12(6)4-3-10/h2,5H,3-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBPQUAEQKGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)



![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1488786.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488788.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)


![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)
